3-(4-Benzylpiperazin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione
Description
3-(4-Benzylpiperazin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione (succinimide) derivative featuring a 4-benzylpiperazinyl group at position 3 and a 3-ethoxyphenyl substituent at position 1 of the core heterocyclic ring. The ethoxy group at the 3-position of the phenyl ring contributes to its lipophilicity, while the benzylpiperazine moiety may enhance receptor binding through hydrophobic and hydrogen-bonding interactions.
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3/c1-2-29-20-10-6-9-19(15-20)26-22(27)16-21(23(26)28)25-13-11-24(12-14-25)17-18-7-4-3-5-8-18/h3-10,15,21H,2,11-14,16-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNEFYPCYXTYKFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Benzylpiperazin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Ring: Starting with a benzylamine derivative, the piperazine ring can be formed through cyclization reactions.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via nucleophilic substitution reactions.
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through cyclization reactions involving appropriate dione precursors.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve hydrogenation using palladium on carbon or other reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating neurological disorders.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Benzylpiperazin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These might include:
Receptors: Binding to neurotransmitter receptors in the brain.
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular signaling.
Comparison with Similar Compounds
Substituent Variations in the Aryl Group
The aryl group at position 1 of the pyrrolidine-2,5-dione core is critical for modulating biological activity and physicochemical properties. Key analogs include:
Key Observations :
- In contrast, chloro substituents (e.g., in and ) introduce electron-withdrawing effects, which may alter binding kinetics.
- Steric Considerations : The 3-chloro-4-methylphenyl analog introduces steric bulk, which could limit access to certain binding sites compared to the less-hindered 3-ethoxyphenyl group.
- Positional Isomerism : The 2-methoxyphenyl analog demonstrates how substituent position affects activity; ortho-substitution may disrupt planar interactions critical for receptor engagement.
Modifications in the Piperazine Moiety
While the target compound retains a 4-benzylpiperazine group, other derivatives in this class explore alternative substitutions:
- Indole Derivatives : Compounds such as 3-(1H-indol-3-yl)pyrrolidine-2,5-diones (e.g., 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl derivatives) replace benzylpiperazine with indole moieties, shifting activity toward dual 5-HT1A/SERT binding . These modifications highlight the flexibility of the pyrrolidine-2,5-dione scaffold in multi-target drug design.
Biological Activity
3-(4-Benzylpiperazin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione is a synthetic compound notable for its complex structure, which includes a piperazine ring and a pyrrolidine-2,5-dione moiety. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly its interactions with various receptors and enzymes that could lead to therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₂₂H₂₅N₃O₃, indicating a substantial presence of carbon, hydrogen, nitrogen, and oxygen atoms. The unique combination of substituents on the piperazine and pyrrolidine rings enhances its receptor selectivity and biological activity compared to similar compounds.
Antagonistic Properties
Research indicates that this compound exhibits significant antagonistic activity against various receptors involved in inflammatory responses. Its structure allows effective interaction with chemokine receptors, which play a crucial role in mediating immune responses and inflammation.
The mechanism of action involves binding to specific molecular targets, modulating enzyme activity, and influencing signaling pathways that regulate cellular functions. This can lead to enhanced or inhibited biological responses depending on the target.
Potential Therapeutic Applications
The compound has been explored for several therapeutic effects:
- Anti-inflammatory : Its ability to modulate inflammatory pathways suggests potential use in treating inflammatory diseases.
- Antimicrobial : Preliminary studies indicate possible antimicrobial properties, making it a candidate for further exploration in infectious diseases.
- Anticancer : The interactions with specific receptors may also position it as a potential anticancer agent.
Case Studies and Research Findings
A variety of studies have evaluated the biological activity of similar piperazine derivatives. For instance:
- A study on 3-phenylpiperidine derivatives demonstrated antiviral activity against HIV-1 and other viruses, suggesting that structural modifications can enhance therapeutic efficacy .
- Another investigation highlighted the role of piperazine derivatives in inhibiting human acetylcholinesterase, indicating potential applications in neurodegenerative disorders such as Alzheimer's disease .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(4-Benzylpiperazin-1-yl)-1-(phenyl)pyrrolidine-2,5-dione | Similar piperazine and pyrrolidine structures | Antimicrobial |
| 4-(4-Bromobenzyl)piperazine | Contains a piperazine ring with bromine substitution | Antidepressant |
| 1-(4-Methylbenzoyl)-3-pyrrolidinone | Shares the pyrrolidinone core | Anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
